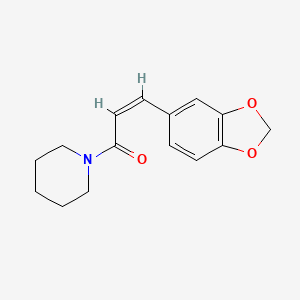
Z-Antiepilepsirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Antiepilepsirine is an amide alkaloid found in the plant Piper capense L.f. It exhibits significant antiplasmodial activity, particularly against the W2 strain of Plasmodium falciparum, with an IC50 value of 27 µM
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Antiepilepsirine involves the use of acetyl piperidine, heliotropin, and a catalyst in a solvent . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Z-Antiepilepsirine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmospheres.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Z-Antiepilepsirine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide alkaloids and their reactivity.
Biology: Investigated for its antiplasmodial activity and potential as an antiparasitic agent.
Medicine: Explored for its potential use in treating parasitic infections and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
Z-Antiepilepsirine exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors. It enhances GABA-mediated inhibitory neurotransmission, which helps in controlling seizures and other neurological disorders . The compound also affects other molecular targets and pathways involved in neurotransmission and parasitic inhibition.
類似化合物との比較
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its anticonvulsant and sedative properties.
Ilepcimide: A piperidine derivative with serotonergic activity, used as an anticonvulsant.
TMCA Amide Derivatives: Compounds structurally similar to Z-Antiepilepsirine, designed for anticonvulsant and sedative applications.
Uniqueness
This compound stands out due to its specific antiplasmodial activity and its unique chemical structure, which allows for diverse chemical reactions and applications. Its ability to modulate GABA receptors and its potential use in treating both parasitic infections and epilepsy make it a compound of significant interest in scientific research and pharmaceutical development.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
(Z)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5- |
InChIキー |
BLPUOQGPBJPXRL-ALCCZGGFSA-N |
異性体SMILES |
C1CCN(CC1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
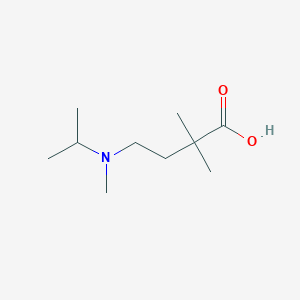
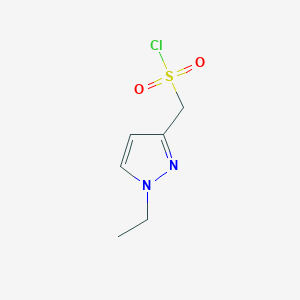
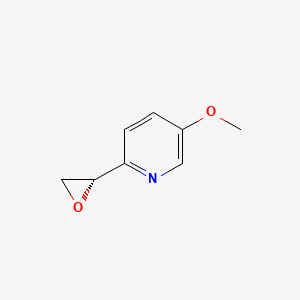
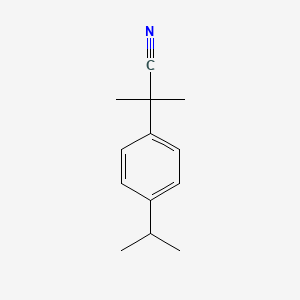
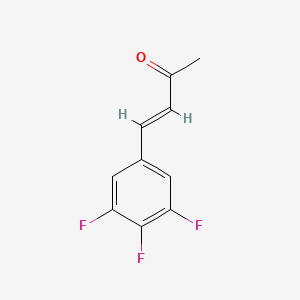
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
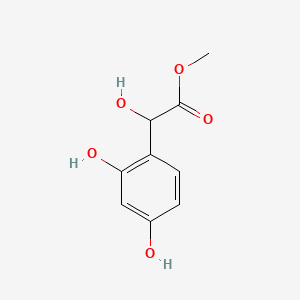


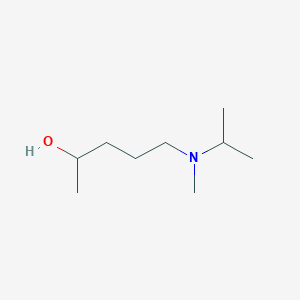
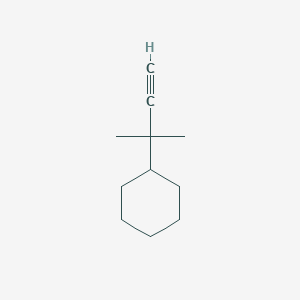

![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
